CL22 protein

Catalog No.
S1830004
CAS No.
143275-78-9
M.F
C8H12N2O3
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CL22 protein

CAS Number

143275-78-9

Product Name

CL22 protein

Molecular Formula

C8H12N2O3

Molecular Weight

0

Synonyms

CL22 protein

CL22 protein discovery and characterization

Author: Smolecule Technical Support Team. Date: February 2026

CCL22 Protein Overview

The term "CL22" in biomedical literature most commonly refers to C-C motif chemokine ligand 22 (CCL22). Below is a summary of its key characteristics [1].

Characteristic Description
Full Name C-C Motif Chemokine Ligand 22
Gene CCL22
Protein Type Chemokine (CC subfamily)
Location (Human Gene) Chromosome 16 (16q21)
Cellular Source Dendritic cells, Macrophages
Primary Receptor CCR4
Primary Function Chemoattractant for immune cells (e.g., monocytes, dendritic cells, NK cells)

Protein Characterization Techniques

While specific protocols for CCL22 were not found in the search, the following table summarizes standard techniques used for protein identification and characterization, which would be applicable to any protein of interest like CCL22 [2] [3] [4].

Category Technique Primary Application in Characterization
Separation & Purification Affinity Chromatography Purification using specific interactions (e.g., antibody-antigen).
Size Exclusion Chromatography (SEC) Separating proteins by molecular size; polishing step.
Ion-Exchange Chromatography (IEC) Separating proteins based on charge.
Electrophoresis (SDS-PAGE) Assessing purity and molecular weight.
Identification & Structural Analysis Mass Spectrometry (MS) Determining molecular mass, identifying peptides, and sequencing.
Edman Degradation Determining the amino acid sequence of a protein.
Nuclear Magnetic Resonance (NMR) Analyzing protein structure, folding, and dynamics.
Circular Dichroism (CD) Studying secondary structure and folding.
Functional & Biophysical Analysis Immunoassays (ELISA, Western Blot) Detecting and quantifying specific proteins.
Surface Plasmon Resonance (SPR) Characterizing binding affinity and kinetics.
Differential Scanning Calorimetry (DSC) Measuring thermal stability of the protein.
Dynamic Light Scattering (DLS) Analyzing particle size distribution and aggregation.

Experimental Workflow for Protein Characterization

A generalized workflow for protein purification and characterization provides a logical framework for experimental planning. The following diagram illustrates the key stages.

Start Protein Source A Extraction & Lysis Start->A B Solubilization & Stabilization A->B C Purification B->C D Characterization & Analysis C->D

This workflow outlines the core stages of protein characterization [4]:

  • Protein Source: Obtain the protein from native tissues or recombinant expression systems.
  • Extraction & Lysis: Break open cells using mechanical (e.g., homogenization, sonication) or non-mechanical (e.g., detergents, enzymes) methods to release contents.
  • Solubilization & Stabilization: Use buffers, detergents (for membrane proteins), and protease inhibitors to maintain protein solubility and stability.
  • Purification: Isolate the target protein from other cellular components using techniques like centrifugation, precipitation, and chromatography (affinity, ion exchange, size exclusion).
  • Characterization & Analysis: Confirm identity, purity, and function using electrophoresis (SDS-PAGE), mass spectrometry, activity assays, and structural analysis.

AI and Computational Tools in Protein Research

References

CLDN22 Subcellular Localization Data

Author: Smolecule Technical Support Team. Date: February 2026

The core data on CLDN22's location comes from The Human Protein Atlas, which provides a prediction based on protein analysis [1].

Property Description
Gene Name CLDN22 (Claudin 22) [1]
Protein Class Transporters [1]
Predicted Location Membrane [1]
Final Annotated Location Membrane (prediction-based) [1]
Reliability Score Pending cell analysis [1]

The primary location is annotated as "Membrane" because all transcripts were predicted to encode transmembrane proteins, and no experimental data (e.g., immunofluorescence) was available to override this prediction [1].

Experimental Protocols for Determining Localization

Since direct experimental data for CLDN22 is lacking, the following established protocols can be applied to determine its subcellular localization.

Method 1: Fractionation Profiling with Mass Spectrometry

This proteomic method maps protein localization globally and quantitatively by separating organelles [2].

  • Principle: Mechanically lysed cells are fractionated via differential centrifugation. Proteins from each fraction are quantified using mass spectrometry against a heavy isotope-labeled reference, generating an abundance distribution profile across subcellular compartments [2].
  • Workflow:
    • Gentle hypo-osmotic swelling and mechanical lysis of cells (e.g., HeLa) to minimize organelle damage.
    • Series of differential centrifugation steps to generate subcellular fractions.
    • Mixing of each light (fractionated) sample with a heavy (total organellar reference) sample.
    • Trypsin digestion and analysis by LC-MS/MS.
    • Protein assignment to organelles using supervised machine learning (e.g., Support Vector Machines) based on curated organellar marker proteins [2].

The diagram below illustrates the core workflow of this method.

Start Cell Culture and SILAC Labeling Lysis Mechanical Lysis and Hypo-osmotic Swelling Start->Lysis Fractionation Differential Centrifugation (5 steps) Lysis->Fractionation MS_Prep Trypsin Digest and LC-MS/MS Fractionation->MS_Prep Analysis SVM Classification against Organellar Markers MS_Prep->Analysis

Method 2: Fluorescent Protein Tagging and Confocal Microscopy

This approach visualizes protein localization within living cells using fluorescent tags [3].

  • Principle: A construct encoding a fusion of the protein of interest (CLDN22) and a fluorescent protein (e.g., GFP, YFP, mRFP) is engineered and transiently expressed in cells, then examined with confocal microscopy [3].
  • Key Considerations:
    • Tag Position: The fluorescent protein can be fused to the N- or C-terminus. Both should be tested, as the position can impact protein expression, sorting, and function. A protein retained in the endoplasmic reticulum with one tag might localize correctly with the other [3].
    • Transient Expression Systems:
      • Agroinfiltration: Infiltration of Nicotiana benthamiana leaves with Agrobacterium tumefaciens. It offers high transformation efficiency but may affect proteins related to plant immunity. For mammalian cells, other transfection methods like cationic lipids (e.g., Lipofectamine) or polyethylenimine (PEI) are used [3] [4].
      • Biolistic Bombardment: Coating plasmid DNA onto tungsten particles and bombarding plant leaves. Applicable to a wider range of plants but requires specialized equipment [3].
    • Microscopy: A confocal laser scanning microscope with appropriate lasers and emission filters is used. Imaging should be performed in sequential mode to optimally separate the fluorescence of co-expressed fluorophores [3].

Research Context and Further Directions

  • The Importance of Subcellular Localization: Determining a protein's location provides critical clues about its function. For proteins involved in transport and barrier formation, like claudins, membrane localization is central to their role [5].
  • Addressing the Data Gap: The lack of experimental data for CLDN22 highlights a common challenge. The methodologies outlined above are standard for filling such gaps and generating high-quality, proteome-wide localization data [2] [5].

References

CL22 antibody development and applications

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Two CL22 Targets

The table below clarifies the distinct identities and research contexts for the two proteins referred to as "CL22".

Target Full Name Protein Family & Function Key Research Context
CLDN22 [1] Claudin 22 Claudin family; a key component of tight junctions, which play a major role in obliterating the intercellular space [1]. Primarily investigated for its role in cell barrier function and as a target for immunohistochemistry (IHC) and Western Blot (WB) [1].
CCL22 [2] C-C Motif Chemokine 22 Chemokine family; a signaling protein that attracts immune cells (e.g., T cells, dendritic cells) by binding to the CCR4 receptor [2]. Studied in immunology and oncology for its role in immune cell recruitment and the tumor microenvironment, often analyzed via flow cytometry [2].

Applications in Research

The different biological functions of CLDN22 and CCL22 lead to distinct applications in the laboratory.

  • CLDN22 (Claudin 22): As a tight junction protein, antibodies against CLDN22 are primarily used as tools for basic research to understand its distribution and function in creating cellular barriers. Common applications include:

    • Western Blot (WB): To detect the presence and molecular weight (~25-30 kDa) of CLDN22 in cell lysates (e.g., from HeLa or A431 cells) [1].
    • Immunohistochemistry (IHC): To visualize the localization of CLDN22 within tissues [1].
  • CCL22 (Chemokine Ligand 22): This chemokine is produced by macrophages, dendritic cells, and B cells. Antibodies against CCL22 are used to study immune responses and diseases, including cancer [2]. A key application is:

    • Intracellular Staining and Flow Cytometry: To detect CCL22 expression within immune cells. This requires cell fixation, permeabilization, and then staining with a conjugated anti-CCL22 antibody for analysis [2].

Development of CL22-Targeting Reagents

While the provided search results do not detail the specific development path for CLDN22 or CCL22 antibodies, they highlight modern technologies that are central to current antibody discovery, which are applicable to these targets.

  • Recombinant Antibody Technologies: Modern approaches often use in vitro methods like phage display to generate recombinant antibodies [3]. This technique can be used to produce antibodies against various biomolecules, including toxins and cell surface proteins, and allows for engineering to improve affinity and specificity [3].
  • Rapid Screening Platforms: To overcome the bottleneck of traditional antibody screening, new workflows are being developed. These platforms combine cell-free protein synthesis (CFPS) with high-throughput binding assays (e.g., AlphaLISA), enabling researchers to express and evaluate hundreds of antibody fragments in a matter of hours [4].

Experimental Protocols

Based on the standard applications identified for antibodies against these targets, here are generalized protocols.

Protocol 1: Detecting CCL22 by Intracellular Flow Cytometry [2]

This protocol is adapted from methodologies used with commercially available CCL22 antibodies.

  • Principle: To detect intracellular CCL22 protein in immune cells.
  • Key Reagents:
    • PE-conjugated anti-human CCL22 antibody (e.g., clone T51-719) and an appropriate isotype control [2].
    • Cell stimulation cocktail (e.g., with GM-CSF) [2].
    • Protein transport inhibitor (e.g., BD GolgiStop containing Monensin) [2].
    • Fixation buffer, permeabilization/wash buffer, and viability stain [2].
  • Procedure:
    • Stimulation: Culture cells (e.g., PBMCs) with a stimulating cytokine for several days to induce CCL22 production.
    • Inhibition: Add a protein transport inhibitor for the last few hours of culture to retain cytokines within the cells.
    • Staining: a. Harvest and stain surface markers (if applicable). b. Fix cells with a fixation buffer. c. Permeabilize cells with a permeabilization buffer. d. Stain intracellular CCL22 with the fluorescently conjugated antibody.
    • Analysis: Analyze cells on a flow cytometer. Compare staining with the specific antibody to the isotype control to identify CCL22-positive cells.
Protocol 2: Detecting CLDN22 by Western Blot [1]

This protocol is based on the recommended application for a commercial CLDN22 antibody.

  • Principle: To identify the presence and size of the CLDN22 protein in a sample.
  • Key Reagents:
    • CLDN22 polyclonal antibody (e.g., Proteintech 20724-1-AP) [1].
    • Cell lysis buffer.
    • SDS-PAGE gel and Western blot transfer system.
  • Procedure:
    • Sample Preparation: Lyse cells (e.g., HeLa, A431) to extract total protein.
    • Electrophoresis: Separate proteins by size using SDS-PAGE.
    • Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Blocking: Incubate the membrane with a blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
    • Antibody Probing: a. Incubate the membrane with the primary anti-CLDN22 antibody (suggested dilution 1:500-1:1000) [1]. b. Wash the membrane. c. Incubate with a species-appropriate HRP-conjugated secondary antibody.
    • Detection: Use a chemiluminescent substrate to visualize the bound antibody. A band should be observed at approximately 25-30 kDa [1].

Future Perspectives in Antibody Development

The field of antibody discovery and application is rapidly evolving. For targets like CLDN22 and CCL22, future work may involve:

  • Generation of Therapeutic Candidates: The success of antibody-drug conjugates (ADCs) in oncology highlights the potential of developing targeted therapies against specific proteins [5]. A protein like CLDN22, if expressed on specific cancer cells, could be investigated as a target for an ADC.
  • Advanced Multiplexing: Technologies like Cell Hashing use barcoded antibodies to label different cell samples, which are then pooled and analyzed together in single-cell genomics. This allows for sample multiplexing, cost reduction, and improved data quality [6]. Similar concepts could be applied to probes for various targets.

Key Insights for Your Research

To summarize the core distinctions:

CL22 Antibody CL22 Antibody CLDN22 CLDN22 CL22 Antibody->CLDN22 CCL22 CCL22 CL22 Antibody->CCL22 Tight Junction Protein Tight Junction Protein CLDN22->Tight Junction Protein Applications: WB, IHC Applications: WB, IHC Tight Junction Protein->Applications: WB, IHC Secreted Chemokine Secreted Chemokine CCL22->Secreted Chemokine Applications: Flow Cytometry Applications: Flow Cytometry Secreted Chemokine->Applications: Flow Cytometry

I hope these application notes provide a solid foundation for your work. The appropriate protocols and tools will depend entirely on which "CL22" target is the focus of your research.

References

Comprehensive Guide to CL22 Recombinant Protein Expression: Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CL22 and Its Biological Significance

C-C motif chemokine ligand 22 (CL22) is a small cytokine belonging to the CC chemokine family that plays a crucial role in immune regulation and inflammation. It is primarily secreted by dendritic cells, macrophages, and certain other immune cells. The main function of CL22 is to attract and modulate the activity of immune cells, particularly T lymphocytes, by binding to its receptor, CCR4. This binding interaction makes CL22 a key player in immune responses and a valuable target for therapeutic development in areas including autoimmune disorders, cancer immunotherapy, and inflammatory diseases. Research into the molecular mechanisms by which CL22 influences immune cell migration and function contributes to the development of potential therapeutic strategies targeting the chemokine system for immunomodulation and disease intervention. The production of high-quality recombinant CL22 is therefore essential for both basic research and applied clinical development [1].

Expression System Selection Strategy

Choosing the appropriate expression system is the most critical initial decision in recombinant CL22 production, as it directly impacts protein yield, functionality, and applicability for downstream uses. Different expression systems offer varying advantages for producing proteins with the required post-translational modifications, correct folding, and biological activity.

Table: Comparison of Recombinant Protein Expression Systems for CL22 Production [2] [3]

Expression System Advantages Limitations Best Suited for CL22 Applications
Prokaryotic (E. coli) Low cost, rapid growth, high yield, easy scale-up Lacks complex PTMs (e.g., glycosylation), potential inclusion body formation, requires refolding Non-glycosylated CL22 for structural studies or antibody production where native PTMs are non-essential
Yeast (P. pastoris) Fast growth, easy manipulation, moderate PTM capability, secretion enabled Glycosylation patterns differ from mammals, potentially impacting immunogenicity and activity Production of basic glycosylated CL22 for research use where human-like glycosylation is not critical
Insect Cells (Baculovirus) Performs complex PTMs, good folding and activity, scalable Higher cost, longer timeline, glycosylation differs from mammalian systems Functional CL22 requiring higher-order structure for activity assays, intermediate R&D stages
Mammalian Cells (HEK293, CHO) Produces proteins closest to native human form, complete PTMs, proper folding High cost, long production cycle, technically demanding Therapeutic-grade CL22, binding assays, functional studies requiring authentic human protein structure

For therapeutic applications or studies requiring authentic human protein behavior, mammalian systems such as HEK293 or CHO cells are the preferred choice despite higher costs and longer timelines. These systems ensure proper folding and complete post-translational modifications, producing CL22 with bioactivity most similar to the native human protein. For research purposes where specific activity is maintained but exact glycosylation may be less critical, yeast or insect cell systems offer a favorable balance between cost and functionality. Bacterial systems are most appropriate for producing large quantities of CL22 for immunization, antibody production, or structural studies where glycosylation is not required [2] [3] [4].

The following decision diagram outlines the systematic process for selecting the optimal CL22 expression system:

CL22_Expression_Decision Start Start: CL22 Expression Need Q1 Required Application? Start->Q1 Q2 Glycosylation Required? Q1->Q2 Research Grade Mammalian Mammalian Cell System Q1->Mammalian Therapeutic Grade Q3 Budget & Timeline? Q2->Q3 Yes E_coli E. coli System Q2->E_coli No Yeast Yeast System Q3->Yeast Limited Budget Insect Insect Cell System Q3->Insect Moderate Budget Q4 Scale Requirements? Q4->E_coli Large Scale Q4->Mammalian Small to Medium Scale

Vector Design and Codon Optimization

Effective vector design is fundamental to achieving high-yield CL22 expression. The expression vector must contain essential regulatory elements tailored to your chosen host system. Key components include strong promoters (e.g., T7 for E. coli, CMV for mammalian cells), appropriate selection markers (antibiotic resistance), and replication origins suitable for the host. For secreted expression, which simplifies purification, incorporate a signal peptide sequence (such as the native CL22 signal peptide or heterologous leaders like honeybee melittin) upstream of the CL22 gene [3].

Codon optimization represents a critical strategy for enhancing heterologous protein expression, particularly when expressing human CL22 in non-mammalian systems. This process involves several technical considerations:

  • Codon Bias Matching: Modify the CL22 gene sequence to replace rare codons with those preferentially used by the host organism. For example, in E. coli, substitute eukaryotic codons with prokaryote-preferred variants (e.g., using GCT for alanine instead of GCC) to significantly boost translation efficiency.
  • tRNA Abundance Alignment: Adjust codon frequency based on the host's natural tRNA pool to prevent ribosomal stalling and ensure smooth translation elongation.
  • GC Content Adjustment: Maintain overall GC content between 40-60% to align with host transcriptional preferences, avoiding extremes that can impair mRNA stability and transcription efficiency.
  • Repetitive Sequence Minimization: Identify and break long repetitive sequences (≥10 bases) through synonymous substitutions to reduce risks of homologous recombination and plasmid instability.
  • mRNA Structure Deconstruction: Modify local sequences around the start codon to destabilize stable secondary structures (e.g., hairpins) that can hinder ribosome binding and translation initiation [3].

Step-by-Step Expression Protocol

Mammalian Cell Expression Protocol (HEK293 System)

The following workflow outlines the complete process for recombinant CL22 expression using HEK293 cells:

Mammalian_Expression_Workflow A Vector Design & Preparation B HEK293 Cell Culture (37°C, 5% CO₂) A->B C Transfection (PEI method) with CL22 expression vector B->C D Expression Period (24-72 hours post-transfection) C->D E Harvest: Collect Cell Culture Supernatant D->E F Clarification (Centrifugation + Filtration) E->F G Purification (Affinity Chromatography) F->G H Analysis: SDS-PAGE, Western Blot, Mass Spec G->H

Day 1: Cell Seeding

  • Culture HEK293 cells in appropriate complete medium (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).
  • Once cells reach 70-80% confluence, detach them using trypsin-EDTA and seed into fresh culture vessels at a density of 2-3 × 10⁶ cells per mL for suspension adaptation.
  • Allow cells to acclimatize for 24 hours before transfection [5].

Day 2: Transfection

  • For PEI-mediated transfection, prepare two separate tubes: Tube A with serum-free medium containing your CL22 expression plasmid (1 µg DNA per mL of culture), and Tube B with serum-free medium containing PEI (3 µL per µg DNA).
  • Combine Tube A and Tube B, mix thoroughly, and incubate for 15-20 minutes at room temperature to allow DNA-PEI complex formation.
  • Add the DNA-PEI complexes dropwise to the cell culture while gently swirling to ensure even distribution.
  • Return the transfected culture to the incubator (37°C, 5% CO₂) [5].

Days 3-5: Expression and Harvest

  • Monitor cell viability and protein expression over 24-72 hours post-transfection.
  • For secreted CL22, collect the culture supernatant by centrifugation at 4,000 × g for 20 minutes at 4°C to remove cells and debris.
  • Further clarify the supernatant using 0.45µm filtration to remove any remaining particulates before purification.
  • Analyze initial expression levels by SDS-PAGE and Western blotting [5].
E. coli Expression Protocol

Transformation and Selection

  • Thaw chemically competent E. coli BL21(DE3) cells on ice and add 1-10 ng of your CL22 expression vector.
  • Incubate on ice for 30 minutes, heat-shock at 42°C for 30 seconds, then return to ice for 2 minutes.
  • Add recovery medium and incubate with shaking at 37°C for 1 hour.
  • Plate transformed cells on LB agar containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C [5].

Expression Screening and Production

  • Inoculate 5 mL LB medium containing antibiotic with a single colony and grow overnight at 37°C with shaking.
  • Dilute the overnight culture 1:100 into fresh medium and grow at 37°C until OD600 reaches 0.6-0.8.
  • Induce CL22 expression by adding IPTG to a final concentration of 0.1-1.0 mM.
  • For soluble protein, reduce temperature to 20-25°C and continue shaking for 16-20 hours post-induction.
  • Harvest cells by centrifugation at 4,000 × g for 20 minutes at 4°C.
  • Process cell pellets for protein purification, using lysis under native conditions for soluble protein or denaturing conditions for inclusion bodies [5] [3].

Optimization Strategies for Enhanced Yield

Successful recombinant protein expression requires systematic optimization across multiple parameters. The following strategies can significantly improve CL22 yield and quality:

  • Temperature Modulation: While E. coli is typically cultured at 37°C, lowering the temperature to 20-25°C during induction can reduce metabolic stress, promote proper protein folding, and minimize inclusion body formation. For mammalian cells, slight reduction to 32-35°C post-transfection can enhance protein stability and prolong production phase.

  • Induction Optimization: Experiment with different inducer concentrations (e.g., IPTG concentration for bacterial systems), induction timepoints (varying cell density at induction), and induction duration. Use small-scale cultures to test these parameters before scaling up.

  • Media Formulation: Utilize chemically defined, animal-free media specifically formulated for your host system. For mammalian cells, ensure adequate amino acids, vitamins, and growth factors. For bacterial systems, optimize carbon and nitrogen sources. Consider fed-batch strategies for high-density cultures.

  • Fusion Tags for Solubility: When expressing CL22 in E. coli, fusion tags such as Trx (Thioredoxin), MBP (Maltose-Binding Protein), or SUMO (Small Ubiquitin-like Modifier) can dramatically improve solubility. These tags serve as solubility enhancers and can be removed using specific proteases during purification if necessary [3].

Table: Common Fusion Tags for Enhancing CL22 Expression [3]

Tag Size (aa) Key Applications Advantages for CL22
His-Tag 2-10 Affinity purification, detection Minimal structural impact, easy purification, typically doesn't require removal
Trx 109 Solubility enhancement Particularly effective in E. coli, improves folding of disulfide-bonded proteins
GST 211 Purification, potential solubility aid Useful for purification, may aid solubility of some proteins
MBP 396 Solubility enhancement Highly effective for improving solubility, especially in eukaryotic hosts
SUMO ~100 Expression and solubility enhancement Enhances expression and solubility, not typically used for purification unless combined

Protein Purification and Analysis

Purification Strategies

Affinity Chromatography represents the most efficient initial purification step, particularly for tagged CL22 variants:

  • For His-tagged CL22, load clarified supernatant or cell lysate onto a nickel-NTA or cobalt affinity column. Wash with 10-20 column volumes of binding buffer containing 20-50 mM imidazole to remove weakly bound contaminants. Elute with a step or linear gradient of 50-500 mM imidazole.
  • For GST-tagged CL22, use glutathione-sepharose affinity resin. Wash extensively with PBS or similar buffer, then elute with 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0.
  • For untagged CL22 or after tag removal, employ ion exchange chromatography (cation exchange for basic proteins like CL22) followed by size exclusion chromatography as a polishing step.

Tag Removal (if necessary):

  • For fusion proteins with specific protease sites (e.g., TEV, HRV 3C, or thrombin), dialyze the eluted protein against an appropriate cleavage buffer.
  • Add protease at recommended ratios (typically 1:100 to 1:20 w/w protease:substrate) and incubate at 4-25°C for 2-16 hours.
  • Pass the cleaved mixture back through the original affinity resin to remove the cleaved tag and protease [5].
Quality Assessment and Validation

Rigorous analysis is essential to confirm CL22 identity, purity, and functionality:

  • Purity Analysis: Perform SDS-PAGE under reducing and non-reducing conditions followed by Coomassie Blue or silver staining. Expect a single major band at approximately 7-8 kDa for mature CL22. Purity should exceed 95% for most applications [1].
  • Identity Confirmation: Use Western blotting with CL22-specific antibodies. For definitive identification, employ mass spectrometry to verify molecular weight and confirm sequence coverage.
  • Functional Assays: Test chemotactic activity using Boyden chamber or similar migration assays with CCR4-expressing cells (e.g., T lymphocytes). Determine specific activity by measuring cell migration dose-response curves.
  • Endotoxin Testing: For in vivo applications, quantify endotoxin levels using LAL method. Endotoxin levels should be <1.0 EU/μg protein [1].
  • Structural Characterization: For advanced applications, employ circular dichroism (CD) spectroscopy to verify secondary structure, and analytical size exclusion chromatography to assess oligomeric state and homogeneity.

Troubleshooting Common Expression Issues

Even with optimized protocols, researchers may encounter challenges with CL22 expression:

  • Low Expression Yields: Revisit codon optimization parameters, particularly around the initiation region. Test different promoter strengths and plasmid backbones. For mammalian systems, ensure adequate transfection efficiency (>70% for transient expression).
  • Protein Insolubility: For bacterial expression, empirically test different fusion tags (Trx, MBP, SUMO). Optimize expression temperature (lower to 16-20°C) and consider using strains engineered for disulfide bond formation (e.g., Origami). Evaluate co-expression of molecular chaperones.
  • Incorrect Processing: Verify signal peptide cleavage by N-terminal sequencing. If cleavage is inefficient, test alternative signal peptides or consider intracellular expression with subsequent tag removal.
  • Poor Biological Activity: Ensure proper post-translational modifications by selecting appropriate expression systems (mammalian > insect > yeast > bacterial). Verify disulfide bond formation using non-reducing SDS-PAGE and mass spectrometry.
  • Protein Degradation: Add protease inhibitor cocktails during cell lysis. Use shorter expression times to minimize exposure to proteases. Purify at 4°C and include stabilizers in storage buffers.

Applications of Recombinant CL22

Recombinant CL22 serves as a critical reagent in diverse research and development areas:

  • Immunology Research: Study T cell migration, dendritic cell-T cell interactions, and immune regulation mechanisms. CL22's role in recruiting regulatory T cells makes it particularly valuable for investigating immune tolerance and suppression.
  • Therapeutic Development: As a key chemokine in tumor microenvironment and autoimmune diseases, CL22 is used for target validation, antibody screening, and therapeutic efficacy assessment.
  • Diagnostic Applications: Utilize CL22 in assay development for monitoring disease states, particularly in inflammatory conditions, autoimmune disorders, and certain cancers.
  • Drug Screening: Implement CL22-CCR4 interaction assays for screening potential inhibitors or modulators of this pathway for inflammatory and oncological applications [1].

References

IMS Applications in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Ion Mobility Spectrometry, particularly when coupled with Mass Spectrometry (IM-MS), adds a powerful separation dimension based on an ion's size, shape, and charge. The table below summarizes its key applications relevant to drug development and biomedical research.

Application Area Specific Use Case Key Analytical Advantage References
Lipidomics Analysis of neuronal cardiolipin (CL) and monolysocardiolipin (MLCL); Lipid profiling from tissue sections. Separates lipid isomers and isobars; provides collision cross section (CCS), a unique physicochemical identifier; creates lipid class-specific trend lines. [1] [2]
Biomarker Research Predicting brain injury severity after cardiac arrest; Studying Barth syndrome (via MLCL/CL ratio). Detects specific lipid species in serum as biomarkers; enables rapid monitoring of diagnostic ratios. [1] [3]
Proteomics & Biopharmaceuticals Analysis of protein conformations; Stability assessment of monoclonal antibodies (mAbs); Study of protein-ligand complexes. Detects changes in protein conformation (e.g., unfolding); provides "fingerprints" for different protein forms; studies gas-phase protein folding. [4] [2]
Metabolomics Breath analysis for disease detection (e.g., lung cancer, COPD); Metabolic profiling of blood and brain tissue. Rapid separation of complex metabolite mixtures; CCS values aid in identifying unknown metabolites. [5] [6]
Environmental & Food Safety Rapid screening of organophosphorus pesticides (OPPs) in food samples. High sensitivity, portability for field use; fast analysis (seconds). [7]

Detailed Protocol: Cyclic IMS (cIMS) Analysis of Neuronal Cardiolipin

The following is a detailed methodology for analyzing neuronal cardiolipin subspecies and their precursor, monolysocardiolipin (MLCL), using cyclic Ion Mobility Mass Spectrometry (cIMS-MS). This protocol is adapted from a recent 2025 study and is validated using brain samples from tafazzin-knockout (KO) mice [1] [3].

Sample Preparation
  • Primary Cortical Neuron Isolation: Isolate cortical hemispheres from postnatal day 0-2 (P0-2) mice. Digest the tissue using an enzymatic digestion solution (e.g., Hibernate complete media, L-cysteine, NaOH, and APV) [3].
  • Tissue Samples: Use brain tissues from models such as wild-type and tafazzin-KO mice.
  • Sample Pre-processing: Simplified sample preparation is a key advantage of cIMS-MS, which reduces the potential for introducing artifacts commonly associated with liquid chromatography methods [1].
Instrumentation Setup

The core of this protocol uses a cyclic IMS-MS system coupled to a time-of-flight (TOF) mass analyzer. Key setup parameters are summarized below.

Parameter Configuration / Setting
IMS Type Cyclic Ion Mobility Spectrometry (cIMS)
Mass Analyzer Time-of-Flight (TOF)
Separation Principle Traveling Wave Ion Mobility (TWIM)
Key Feature Multiple-pass operation around a circular "racetrack"
Resolution Formula ( R \sim \sqrt{L \cdot E \cdot Q / T} ) (Where L=path length, E=electric field, Q=ion charge, T=temperature)
Key Experimental Steps & Data Analysis
  • Ionization: Introduce samples using electrospray ionization (ESI) [4].
  • Mobility Separation: Ions are separated in the cIMS device based on their collision cross section (CCS). The multiple-pass capability is crucial, as with each pass around the circuit, the path length (L) increases, enhancing the resolution and allowing for the separation of very similar cardiolipin subspecies and their isomers [1].
  • Mass Analysis: After IMS separation, ions are analyzed by the TOF mass spectrometer to determine their mass-to-charge (m/z) ratios.
  • Data Interpretation:
    • Identify CL and MLCL: Isolate and identify cardiolipin and monolysocardiolipin subspecies based on their drift time and m/z.
    • Calculate MLCL:CL Ratio: Quantify the ratio of MLCL to CL. A significantly elevated ratio in tafazzin-KO models provides direct validation of the method, as it reflects the disrupted cardiolipin remodeling seen in Barth syndrome [1] [3].
    • CCS Determination: Use drift times to calculate collision cross-section (CCS) values, which serve as stable, reproducible identifiers for each lipid species across different laboratories [5] [2].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the cIMS-MS protocol described above.

Start Start: Biological Sample (Neuronal Culture or Brain Tissue) SamplePrep Sample Preparation (Simplified, no LC column) Start->SamplePrep Ionization Electrospray Ionization (ESI) (Gas Phase Ions) SamplePrep->Ionization cIMS_Sep Cyclic IMS Separation (Traveling Wave, Multiple Passes) Ionization->cIMS_Sep MS_Analysis Time-of-Flight (TOF) Mass Analysis cIMS_Sep->MS_Analysis Data Data Analysis: - Identify CL/MLCL - Calculate MLCL:CL Ratio - Determine CCS MS_Analysis->Data App Application: Biomarker Validation Mechanistic Studies Data->App

The diagram below details the separation and analysis process within the cIMS-MS instrument, highlighting the multiple-pass feature.

A Ion Entry B Cyclic IMS Drift Cell (Traveling Wave) A->B C Multiple Passes? (Enhances Resolution) B->C D Ion Exit to TOF Mass Analyzer C->D No E Separation & Amplification of Low-Abundance Species C->E Yes E->B

Key Advantages of the cIMS-MS Protocol

This specific cIMS-MS approach offers several significant benefits for complex lipid analysis:

  • Enhanced Resolution: The multiple-pass feature in cIMS extends the ion separation path indefinitely, providing superior resolution for separating cardiolipin isomers and isolating MLCL from CL that traditional linear IMS or LC-MS methods might struggle with [1].
  • Speed and Simplicity: IMS separation occurs on the order of milliseconds, significantly reducing analysis time compared to lengthy LC-MS runs. The simplified sample preparation, which omits the chromatography column, also lowers the risk of introducing artifacts and makes troubleshooting easier [1] [3].
  • Structural Information: The method provides Collision Cross Section (CCS) values, which are a unique, reproducible identifier for each molecule, adding confidence to compound identification [5] [2].

Conclusion

References

Troubleshooting Guide: Improving CCL22 Expression Yield

Author: Smolecule Technical Support Team. Date: February 2026

Problem: Low yield of recombinant CCL22 protein. Low yield can stem from issues with the expression system, the expression vector, the host cell, or the cultivation conditions.

Troubleshooting Steps:

  • Verify DNA Sequence and Construct: Confirm that the CCL22 open reading frame is correct and cloned in the correct orientation in your expression vector. Ensure the sequence is codon-optimized for your expression host [1].
  • Test Different Expression Systems: If one system fails, try another. A systematic study found that testing multiple systems significantly increases the success rate.
    • E. coli (Cell-free): Can be highly effective, especially with sequence optimization for translation. Success rates improved from 43% to 85% after optimizing the N-terminal gene sequence to reduce unfavorable mRNA secondary structures [1].
    • Wheat Germ (Cell-free): An excellent alternative for difficult-to-express proteins. It showed an 86% success rate for expressing human full-length proteins and demonstrated superior protein solubility (over 95%) compared to E. coli systems [1].
    • E. coli (In vivo): A common first choice, but may lead to issues with protein solubility or expression failure for some proteins [1].
  • Optimize Expression Conditions: Fine-tuning the growth and induction conditions can dramatically increase yield.
    • High-Cell-Density Cultivation: Methods like auto-induction or high-cell-density IPTG-induction can increase cell density, thereby boosting protein yield. One protocol reported yields of 17-34 mg of unlabeled protein from a 50-mL culture [2].
    • Media Composition: Use optimized minimal media. The choice of energy source can affect yield; for example, 3-phosphoglyceric acid (3-PGA) was found superior in some cell-free systems [3].
  • Consider the Signaling Environment (for specific cell types): If you are studying endogenous CCL22 expression in macrophages, be aware that the IL-4/STAT6 signaling pathway is a key regulator. Ensuring this pathway is properly stimulated may be necessary for high yield in such systems [4].

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of cell-free expression systems for producing proteins like CCL22? Cell-free systems offer several benefits [3] [1]:

  • Speed: Rapid protein synthesis without the need for cell division.
  • Tolerance: Can express proteins that are toxic to cells.
  • Control: Direct access to the reaction environment for adding supplements or adjusting conditions.
  • Flexibility: Compatible with both plasmid DNA and PCR-generated linear templates.

Q2: My Cthis compound is expressed but is insoluble. What can I do? Protein solubility is a common challenge.

  • Switch Expression Systems: Data shows that the wheat germ cell-free system consistently produces proteins with very high solubility (over 95%) [1].
  • Modify the Vector: Test different fusion tags (e.g., N-terminal vs. C-terminal His-tags). Research indicates that the position of the tag can significantly influence both expression levels and solubility [1].
  • Adjust Growth Conditions: Lower the induction temperature and reduce the inducer concentration (e.g., IPTG) in E. coli to slow down protein production and facilitate proper folding.

Q3: Are there any specific promoters or strains recommended for high-yield expression in E. coli?

  • Promoters: For E. coli, the T7 promoter system is widely used for high-level expression. However, endogenous E. coli promoters (e.g., sigma70-based) can also be very effective and may offer a more native regulatory environment [3].
  • Strains: The BL21-derived strains, such as BL21(DE3), are standard workhorses. The BL21-Rosetta2 strain is designed to provide rare tRNAs that can enhance the expression of genes with non-optimal codon usage [3].

Experimental Protocol Summary Table

The table below summarizes key methods from the search results that can be applied to optimize CL22 expression.

Method / Strategy Key Feature / Optimization Reported Outcome / Yield Relevance to CCL22
Endog. E. coli TX-TL [3] Cell-free; uses endogenous E. coli machinery; Mg-glutamate; energy source 3-PGA ~0.75 mg/mL of reporter protein; ~98% cost reduction vs. commercial General high-yield, low-cost cell-free prototyping
High-Cell-Density E. coli [2] In vivo; auto-induction or rich-to-minimal media switch; precise pH & O₂ control 14-25 mg (labeled) / 17-34 mg (unlabeled) per 50 mL culture Scalable in vivo production for high yields
Systematic Screening [1] Test multiple systems (E. coli in vivo, E. coli cell-free, wheat germ cell-free) 93% success rate for expressing 87 human proteins across systems Primary strategy for difficult-to-express proteins
Sequence Optimization [1] Silent mutations in N-terminus to disrupt mRNA secondary structures Increased success rate in E. coli cell-free from 43% to 85% Crucial for improving translation efficiency in E. coli

CCL22 & the IL-4/STAT6 Signaling Pathway

For research involving CCL22 expression in macrophages, this pathway diagram illustrates a key regulatory mechanism. Enhancing this pathway could be part of an optimization strategy.

IL4 IL4 IL4R IL4R IL4->IL4R Binds STAT6_Inactive STAT6_Inactive IL4R->STAT6_Inactive Activation STAT6_Active STAT6_Active STAT6_Inactive->STAT6_Active Phosphorylation & Dimerization CCL22_Gene CCL22_Gene STAT6_Active->CCL22_Gene Transcription Activation CCL22 CCL22 CCL22_Gene->CCL22 Expression

References

CL22 antibody specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Antibody Validation Fundamentals

Thorough validation is critical for experimental reproducibility. The table below summarizes the core pillars of antibody validation.

Validation Method Key Principle Recommended Applications Key Advantages Important Limitations
Genetic Strategies (e.g., CRISPR-Cas9 KO) [1] [2] Confirms specificity by using cell lines where the target gene has been knocked out. WB, IHC, ICC, Flow Cytometry, ELISA, IP, ChIP [2] Directly tests for off-target binding; high specificity confirmation [1]. Not suitable for human tissues or body fluids where genetic manipulation isn't possible [2].
Independent Antibody Approach [2] Uses two antibodies against different epitopes on the same target. WB, IHC, ICC, Flow Cytometry [2] Confirms target identity without need for genetic modification. Requires multiple, well-characterized antibodies to different epitopes; can be costly [2].
Tagged Protein Expression [2] Compares antibody signal to that of a tag (e.g., GFP, FLAG) on the target protein. WB, IHC, ICC, Flow Cytometry [2] Straightforward validation of the target protein. Must ensure protein is expressed at endogenous levels to avoid masking off-target effects [2].
Immunogen Alignment Checks if the immunogen sequence matches the region of the protein you are detecting. All applications, especially critical for non-model organisms [1] Ensures the antibody is designed to bind your specific target region. Requires published immunogen sequence; >85% alignment suggests potential binding [1].
Application-Specific Controls Uses biological controls (e.g., inhibitors, activators) relevant to the application [3]. Flow Cytometry, ICC/IF [3] Validates antibody performance under specific experimental conditions. Requires well-established cell or tissue models with known response patterns.

CL22 Antibody-Specific Information

According to search results, a rabbit polyclonal antibody against Claudin-22 (CL22) is available and has been validated for use in Human, Mouse, and Rat samples. Its recommended applications and validation data include [4]:

  • Primary Applications: Western Blot (WB) and Flow Cytometry.
  • Validation Data: The manufacturer's data gallery includes 5 supporting images, which are crucial for initial assessment [4].

Troubleshooting Guide & FAQs

Here are common issues and solutions in a Q&A format.

Question Possible Cause & Solution

| No signal in Western Blot | Cause: Sample processing may not expose the epitope. CL22 antibody may recognize a denatured (linear) epitope. Solution: Ensure complete protein denaturation. Check if the antibody is validated for WB in denaturing conditions [2]. | | High background in Flow Cytometry | Cause: Non-specific antibody binding or suboptimal dilution. Solution: Titrate the antibody to find the optimal concentration. Include isotype controls and use cells with confirmed CL22 expression (positive) and knockout cells (negative) for setup [3] [1]. | | Signal in knockout cell line | Cause: Antibody cross-reactivity with an off-target protein. Solution: This strongly indicates a specificity issue. Perform thorough KO validation in your specific cell model. Consider using an independent CL22 antibody for comparison [1] [2]. | | Discrepancy between applications | Cause: An antibody validated for WB (denatured protein) may not work in IHC/ICC (native protein), and vice versa [2]. Solution: Always use an antibody that has been validated for your specific application (IHC, ICC, etc.). |

Experimental Workflow Diagrams

The diagrams below, created with Graphviz, outline key experimental protocols for antibody validation.

Diagram 1: Antibody Validation & Selection Workflow

This flowchart provides a strategic overview for validating an antibody like CL22 for a new application.

validation_workflow start Start: Plan New Experiment check_datasheet Check Manufacturer's Datasheet start->check_datasheet app_validated Application validated? check_datasheet->app_validated app_validated->check_datasheet No define_control Define Positive & Negative Controls app_validated->define_control Yes genetic_ko Genetic KO/Knockdown define_control->genetic_ko independent_ab Independent Antibody genetic_ko->independent_ab tagged_protein Tagged Protein Expression independent_ab->tagged_protein analyze Perform Experiment & Analyze Data tagged_protein->analyze

Diagram 2: Knock-Out Validation Protocol

This diagram details the specific steps for performing a CRISPR-Cas9 knock-out validation, a gold-standard method [1] [2].

References

CL22 antibody validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Key Antibody Validation Methods

The table below summarizes the core validation methods, with genetic validation being a pillar of enhanced, high-specificity testing [1].

Method Principle Key Application in Validation
Genetic Validation [1] [2] Comparing antibody signals in wild-type (WT) cells versus isogenic knockout (KO) cells. A specific antibody shows no signal in the KO. Considered a robust and definitive method for confirming antibody specificity.
Independent Antibody Validation [1] Using two or more antibodies that target different epitopes on the same protein. Specificity is confirmed if they yield identical results. Useful for verifying results, though it can be costly and requires multiple well-characterized antibodies.
Orthogonal Validation [1] Comparing the protein detection level from antibody-based methods with data from an antibody-independent technique (e.g., mass spectrometry). Confirms that the antibody accurately reflects the true quantity or presence of the target protein.
Recombinant Expression Validation [1] Over-expressing the target protein or expressing a tagged version (e.g., fluorescent protein) in cells. Validates antibody specificity by observing increased or co-localized signal.
Application-Based Standard Validation Testing antibody performance in the specific technique it will be used for (e.g., Western blot, immunofluorescence, immunoprecipitation). Essential, as an antibody that works in one application may not work in another [3] [1].

Experimental Protocols for Key Applications

Here are detailed methodologies for the most common antibody-based applications, which can form the basis for your experimental comparisons.

Western Blot (WB) Protocol

This is a standard technique for detecting specific proteins in complex mixtures [4].

  • Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors. Determine protein concentration using an assay like BCA or Bradford [4].
  • Gel Electrophoresis: Denature samples in SDS-PAGE loading buffer with DTT, then load onto an appropriate polyacrylamide gel (e.g., 4-12% Bis-Tris for proteins between 31-150 kDa) alongside a molecular weight marker. Run the gel to separate proteins by size [4].
  • Membrane Transfer: Electrophoretically transfer proteins from the gel to a nitrocellulose or PVDF membrane [5] [4].
  • Blocking and Antibody Incubation:
    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific binding [5].
    • Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C [5].
    • Wash membrane and incubate with species-appropriate HRP-conjugated secondary antibody [5].
  • Detection: Incubate membrane with a chemiluminescent substrate (e.g., LumiGLO) and expose to X-ray film or capture with a digital imager [5].
Immunofluorescence (IF) Protocol

This protocol is for visualizing protein localization in cells [3].

  • Cell Preparation and Fixation: Plate cells on coverslips. Fix cells, typically with formaldehyde, and then permeabilize with a detergent like Triton X-100 to allow antibody access to intracellular targets [6].
  • Blocking and Staining:
    • Block cells with a solution like normal serum or BSA to reduce background [6].
    • Incubate with the primary antibody, then with a fluorophore-conjugated secondary antibody [6].
  • Imaging and Analysis: Mount coverslips and image using a fluorescence or confocal microscope [6]. For validation, a mosaic strategy is highly effective: plate a mixture of WT and KO cells on the same coverslip. This allows you to directly compare the specific signal in WT cells against the background in KO cells within a single field of view, controlling for staining and imaging variations [3].
Immunoprecipitation (IP) Protocol

This method is used to isolate a specific protein from a complex mixture using an antibody [3].

  • Sample Preparation: Prepare a non-denaturing cell lysate to preserve protein structure and interactions.
  • Antibody-Bead Incubation: Incubate the lysate with the antibody of interest that has been pre-bound to protein A/G beads or other solid supports.
  • Washing and Elution: Wash the beads thoroughly to remove non-specifically bound proteins. Elute the bound protein complex from the beads.
  • Analysis: The success of the IP is typically evaluated by Western blot. A specific antibody will pull down a protein that is detectable as a single band of the expected size in the WT lysate but is absent in the IP from the KO lysate [3].

A Framework for Validation and Selection

Based on the current literature, here is a logical approach to validating an antibody for a specific use, which you can diagram in your guide.

G cluster_0 2. Specificity Verification (Key Step) Start Start: Select Target Protein and Application Step1 1. Primary Application-Based Testing (e.g., WB, IF, IP) Start->Step1 Step2 2. Specificity Verification (Genetic controls are gold standard) Step1->Step2 Step3 3. Antibody Performance Score Step2->Step3 A A. Genetic Strategies (Knockout/Knockdown Cells) Step2->A Prioritize Step4 4. Selection for Guided Use Step3->Step4 B B. Orthogonal Strategies (Independent Antibodies, MS)

  • Prioritize Renewable Antibodies: Large-scale studies suggest that recombinant antibodies often show more consistent performance due to their renewable nature [2].
  • Interpret Validation Data Rigorously: When selecting antibodies, look for data that includes KO controls. Be cautious of antibodies that show multiple bands in WB or high background in IF, as these indicate non-specific binding [3] [2].
  • Context is Key: Remember that an antibody's performance is validated for a specific application and sample type (e.g., formalin-fixed tissues vs. frozen cells). An antibody "validated for WB" is not automatically validated for IHC [1].

References

CL22 functional conservation across species

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Functional Conservation

The central idea in functional conservation is that biological function can be preserved even when the underlying DNA or protein sequences have diverged significantly [1] [2]. This is a critical consideration for researchers using model organisms to understand human biology.

Traditionally, sequence conservation (how similar DNA sequences are across species) has been used to infer function. However, a heavy reliance on this method has limitations, as it can miss functionally important, species-specific elements [1] [3] [2]. The modern approach integrates functional conservation, which assesses whether a genomic element (like an enhancer), a binding site for a protein, or a biochemical pathway performs the same role in different species, regardless of sequence similarity [1].

The table below compares these two fundamental approaches.

Feature Sequence Conservation Functional Conservation
Core Principle Infers function from DNA/protein sequence similarity. Directly tests for conserved biological role, independent of sequence.
Primary Data Genomic sequence alignments. Experimental data (e.g., ChIP-seq, ATAC-seq, gene expression, reporter assays).
Strengths Powerful for identifying deeply conserved regulatory elements and protein domains; computationally inexpensive [4]. Can identify functional elements that sequence-based methods miss; reveals species-specific biology and evolutionary rewiring [1] [3] [2].
Limitations Misses functionally conserved but sequence-divergent elements; can produce false positives (conserved but non-functional) and false negatives (functional but non-conserved) [3] [2] [5]. Experimentally intensive; requires high-quality data and careful cross-species comparison.

Comparative Analysis of Conservation Assessment Methods

Different experimental methods are used to quantify and validate functional conservation. The table below summarizes key methodologies, their applications, and findings from relevant studies.

Methodology Application & Objective Key Experimental Findings
ChIP-seq (Chromatin Immunoprecipitation followed by sequencing) Map genome-wide binding sites of transcription factors (TFs) or histone modifications in different species [1] [2]. In embryonic stem cells, only ~5% of binding sites for pluripotency TFs (OCT4, NANOG) were conserved between human and mouse, while up to 50% of binding sites for the structural protein CTCF were conserved [1].
Synteny-Based Algorithms (e.g., IPP) Identify orthologous genomic regions based on chromosomal position rather than sequence alignment [2]. Between mouse and chicken, synteny-based methods identified >5x more conserved enhancers and >3x more conserved promoters than sequence-alignment methods alone [2].
High-Throughput Fitness Profiling Systematically assess the functional impact of mutations (e.g., in a viral protein) across a wide range of residues [3]. Identified many functional residues in the influenza virus PA protein that were type-specific and evolutionarily non-conserved, which would be missed by sequence conservation analysis [3].
Machine Learning with Sequence Determinants Use enriched sequence "words" from one species to predict regulatory regions in another species [5]. Prediction models for enhancers and promoters constructed from one mammal could accurately predict regulatory regions in other mammals, indicating conservation of core sequence rules despite location turnover [5].

Detailed Experimental Protocols

For researchers looking to implement these approaches, here are detailed methodologies for two key techniques cited in the tables.

1. Comparative ChIP-seq to Assess Transcription Factor Binding Conservation [1]

  • Sample Collection: Isolate cells or tissues from equivalent developmental stages or conditions in the species being compared (e.g., human and mouse embryonic stem cells).
  • Cross-linking: Use formaldehyde to fix protein-DNA interactions in the cells.
  • Chromatin Shearing: Lyse cells and fragment the chromatin using sonication or enzymatic digestion (e.g., with MNase) to produce ~200-500 bp fragments.
  • Immunoprecipitation: Incubate the sheared chromatin with a validated antibody specific to the protein of interest (e.g., anti-OCT4). Use Protein A/G beads to pull down the antibody-protein-DNA complexes.
  • Library Preparation and Sequencing: Reverse the cross-links, purify the DNA, and prepare sequencing libraries for high-throughput sequencing.
  • Data Analysis: Map sequence reads to the respective reference genomes. Call significant peaks of enrichment to identify binding sites. Use tools like LiftOver or synteny-based algorithms (see below) to map peaks from one species to the other and identify orthologous binding sites.

2. Synteny-Based Orthology Mapping with IPP (Interspecies Point Projection) [2]

  • Identify Anchor Points: Generate pairwise whole-genome alignments between the source species (e.g., mouse), the target species (e.g., chicken), and multiple bridging species (e.g., other reptiles and mammals).
  • Define Regions of Interest: Obtain a set of functional regions (e.g., enhancers identified by ATAC-seq) in the source species.
  • Projection: For a region of interest in the source genome, identify its position relative to the two nearest flanking anchor points (alignable blocks). Interpolate this relative position onto the target genome using the orthologous anchor points.
  • Bridged Projection: If direct alignment is poor, use a chain of alignments through bridging species to increase the number of anchor points and improve projection accuracy.
  • Classification: Classify projected regions as:
    • Directly Conserved (DC): Projected within 300 bp of a direct alignment.
    • Indirectly Conserved (IC): Projected via bridged alignments and within a defined distance (e.g., <2.5 kb summed distance to anchors).
    • Non-Conserved (NC): All other regions.

Visualization of Concepts and Workflows

To help illustrate the core concepts and experimental workflows, the following diagrams were generated using Graphviz per your specifications.

1. Functional vs. Sequence Conservation This diagram contrasts the principles of sequence-based and function-based conservation assessment.

ConceptMap Functional vs. Sequence Conservation Start Genomic Element in Species A SeqCons Sequence Conservation Start->SeqCons  Assess FuncCons Functional Conservation Start->FuncCons  Assess SeqHigh Inferred Functional SeqCons->SeqHigh  High SeqLow Inferred Non-Functional SeqCons->SeqLow  Low FuncHigh True Functional FuncCons->FuncHigh  High FuncLow True Non-Functional FuncCons->FuncLow  Low Inconsistency Key Insight: FuncHigh + SeqLow is common SeqLow->Inconsistency FuncHigh->Inconsistency

2. Synteny-Based Orthology Mapping Workflow This diagram outlines the steps of the IPP algorithm for finding orthologous regions based on synteny.

IPP_Workflow Synteny-Based Orthology Mapping (IPP) Start CRE in Species A Step1 Identify Flanking Anchor Points (Alignable Blocks) Start->Step1 Step2 Interpolate Relative Position Step1->Step2 Bridging Use Bridging Species if Direct Alignment Fails Step1->Bridging  No anchors? Step3 Project Position to Species B Genome Step2->Step3 Step4 Classify Conservation (DC, IC, or NC) Step3->Step4 Result Orthologous Region in Species B Step4->Result Bridging->Step2  New anchors

Strategic Recommendations for Research and Development

Based on the synthesized information, here are key strategic points to consider:

  • Move Beyond Sequence-Alone Analysis: For a comprehensive understanding, especially in non-coding regions, sequence conservation is a starting point, not an endpoint. Integrate functional genomics data (like ChIP-seq or ATAC-seq) from relevant tissues and cell types across species [1] [2].
  • Account for Species-Specificity: Be aware that functional elements, including key transcription factor binding sites and protein residues, can be species-specific. This is crucial for translating findings from model organisms to humans and for understanding evolutionary adaptations [1] [3].
  • Leverage Synteny for Distant Comparisons: When working with evolutionarily distant species (e.g., mouse and chicken), synteny-based mapping algorithms like IPP can reveal a much larger set of conserved functional elements than traditional alignment methods [2].
  • Validate Function Experimentally: Computational predictions of function, whether based on sequence or synteny, should be confirmed with experimental validation, such as in vivo reporter assays, to establish true functional conservation [2].

References

×

Dates

Last modified: 07-20-2023

Explore Compound Types